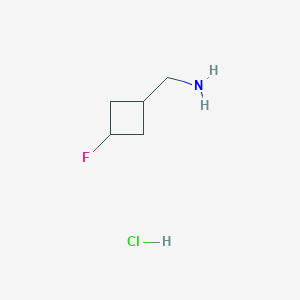

trans-(3-Fluorocyclobutyl)methamine hydrochloride

Übersicht

Beschreibung

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a fluorine-containing organic compound with the molecular formula C5H11ClFN and a molecular weight of 139.60 g/mol.

Vorbereitungsmethoden

The synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with hydrogen fluoride to introduce the fluorine atom, followed by reductive amination to form the methanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Reactivity in Cross-Coupling Reactions

The amine group participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Table 2: Representative Cross-Coupling Reactions

| Reaction Type | Catalysts/Ligands | Substrates | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Aryl halides | N-aryl amines |

| Ullmann | CuI, 1,10-phenanthroline | Aryl iodides | C–N bond formation |

-

Suzuki-Miyaura : Forms biaryl structures for drug candidates .

-

Buchwald-Hartwig : Achieves N-arylation under microwave irradiation (100–120°C) .

Nucleophilic Substitution and Condensation

The amine group undergoes nucleophilic attacks and condensation reactions.

Key Reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones in ethanol (RT, 12 h) to form imines.

-

Amide Coupling : Uses EDC/HOBt with carboxylic acids (CH₂Cl₂, 0°C → RT) for peptide-like bonds.

-

SN2 Reactions : Reacts with alkyl halides (e.g., methyl iodide) in DMF (60°C, 6 h).

Stability and Side Reactions

The compound’s stability is solvent- and temperature-dependent:

-

Thermal Decomposition : Degrades above 150°C, releasing HCl and forming cyclobutene derivatives.

-

Solvent Effects : Stable in polar aprotic solvents (DMF, CH₃CN) but prone to hydrolysis in aqueous acidic/basic conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. METTL3 Inhibition

One of the prominent applications of trans-(3-Fluorocyclobutyl)methamine hydrochloride is its role as a METTL3 inhibitor. METTL3 (N6-adenosine-methyltransferase 70 kDa subunit) plays a crucial role in m6A methylation, which is significant for various biological processes including gene expression regulation and RNA metabolism. Inhibiting METTL3 can have therapeutic implications for:

- Cancer Treatment : Compounds that inhibit METTL3 activity can potentially be used in cancer therapies by modulating the expression of oncogenes and tumor suppressor genes .

- Autoimmune Diseases : The modulation of immune responses through METTL3 inhibition offers a pathway for treating autoimmune conditions .

- Neurological Disorders : Targeting METTL3 may provide novel strategies for addressing neurological diseases linked to dysregulated RNA methylation .

Synthesis and Characterization

The synthesis of this compound involves several steps that utilize fluorinated cyclobutane intermediates. Recent studies have detailed multigram synthesis methods for producing fluorinated cyclobutane building blocks, which can be applied to synthesize this compound efficiently .

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Nucleophilic fluorination of cyclobutane derivatives |

| 2 | Formation of methanamine derivatives |

| 3 | Hydrochloride salt formation |

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in various experimental models:

- Cancer Cell Lines : Studies have shown that this compound can inhibit cell proliferation in specific cancer cell lines, indicating its potential as a therapeutic agent in oncology .

- In Vivo Studies : Animal models have demonstrated that the administration of METTL3 inhibitors can alter tumor growth dynamics, suggesting a promising avenue for future clinical applications .

Wirkmechanismus

The mechanism of action of trans-(3-Fluorocyclobutyl)methamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. The methanamine group can also participate in hydrogen bonding and other interactions, further influencing its effects .

Vergleich Mit ähnlichen Verbindungen

trans-(3-Fluorocyclobutyl)methamine hydrochloride can be compared with other similar compounds, such as:

(3-Chlorocyclobutyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

(3-Bromocyclobutyl)methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

(3-Iodocyclobutyl)methanamine hydrochloride: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Biologische Aktivität

Trans-(3-Fluorocyclobutyl)methamine hydrochloride is a fluorinated cyclic amine compound notable for its unique structural characteristics, including a cyclobutane ring and a fluorine atom at the 3-position. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by its trans configuration, which influences its steric and electronic properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

| Property | Details |

|---|---|

| Chemical Formula | CHClF |

| Molecular Weight | 139.58 g/mol |

| CAS Number | 1260664-80-9 |

| Solubility | Soluble in water |

| Stereochemistry | Trans configuration |

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. The presence of the fluorine atom can enhance binding affinity, while the methanamine group allows for hydrogen bonding, influencing pharmacological effects.

Interaction Studies

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially affecting pathways related to anxiety and depression. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Biological Activity Overview

Research indicates several key aspects of the biological activity of this compound:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, suggesting potential applications in treating mood disorders.

- Cancer Cell Line Activity : Similar compounds have shown activity against various cancer cell lines, indicating that this compound may also possess anticancer properties.

- Enzyme Inhibition : It has been suggested that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Study 1: Neurotransmitter Interaction

A study explored the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity, suggesting potential for use in anxiety treatment.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, including prostate and breast cancer. The compound's mechanism appeared to involve apoptosis induction.

Study 3: Enzyme Inhibition

Research indicated that this compound could inhibit the METTL3 enzyme, which is associated with various malignancies and neuropsychiatric disorders. This inhibition could lead to alterations in RNA methylation patterns.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cis-(3-Fluorocyclobutyl)methamine | Similar cyclobutane structure but cis configuration | Often less active than trans form |

| 3-Fluoropropan-1-amine | Linear structure without cyclic components | Different receptor interactions |

| Cyclobutylmethanamine | Lacks fluorine substitution | May exhibit different pharmacological properties |

The unique trans configuration of this compound provides distinct steric and electronic properties that could enhance its biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

(3-fluorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRVCWQDMQZMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-29-2 | |

| Record name | Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-fluorocyclobutyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.